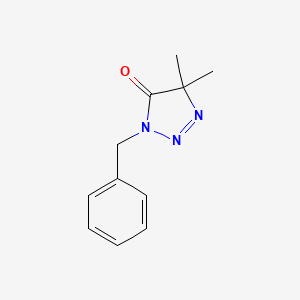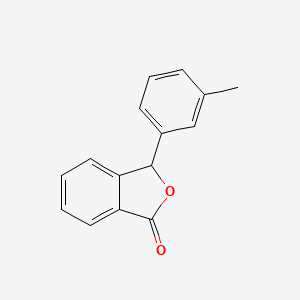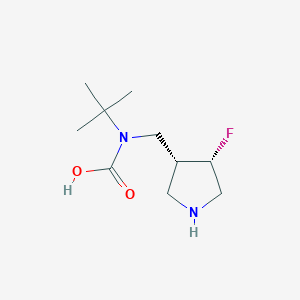
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid is a synthetic organic compound that features a tert-butyl group, a fluorinated pyrrolidine ring, and a carbamic acid moiety
Métodos De Preparación
The synthesis of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized by reacting a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.
Formation of the Carbamic Acid Moiety: The carbamic acid moiety is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective reactions.
Aplicaciones Científicas De Investigación
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its fluorinated pyrrolidine ring.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into its biological activity.
Mecanismo De Acción
The mechanism of action of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, while the carbamic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid can be compared with similar compounds such as:
tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound also features a fluorinated ring and a carbamate group but differs in the ring structure and substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and a carbamate moiety but includes an indole ring and different substituents.
The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a carbamic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19FN2O2 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
tert-butyl-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)6-7-4-12-5-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Clave InChI |
ZRHTYTBRIGEMJX-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)N(C[C@H]1CNC[C@H]1F)C(=O)O |
SMILES canónico |
CC(C)(C)N(CC1CNCC1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


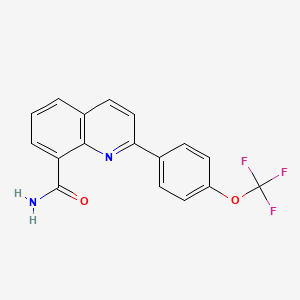

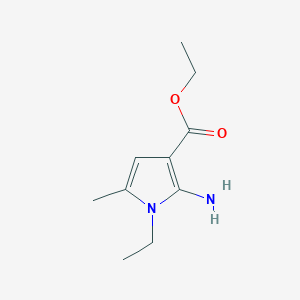
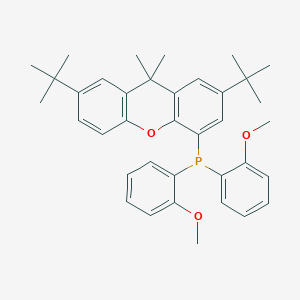
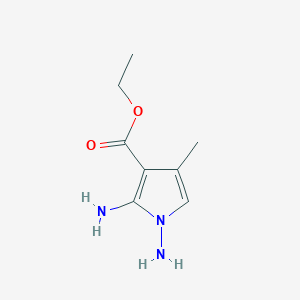
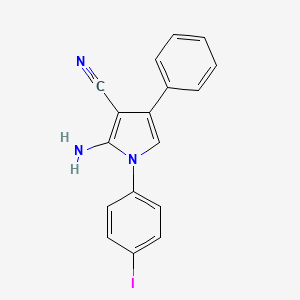
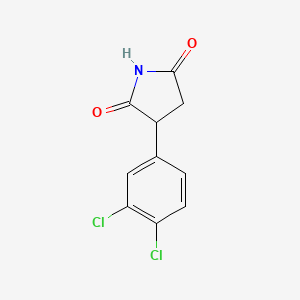
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
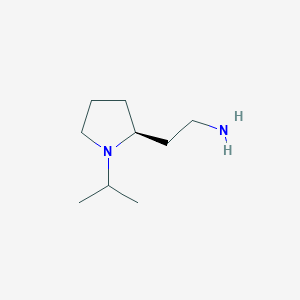
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)


